molecular formula C9H11F3N2S B14038249 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14038249
M. Wt: 236.26 g/mol
InChI Key: DEGVAXUHBLCILL-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a trifluoromethylthio (-SCF₃) group at the 2-position and an ethyl (-C₂H₅) substituent at the 5-position of the aromatic ring. This compound is of interest in medicinal chemistry due to the unique electronic and steric properties imparted by the trifluoromethylthio group, which enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H11F3N2S

Molecular Weight

236.26 g/mol

IUPAC Name

[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2S/c1-2-6-3-4-8(7(5-6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

DEGVAXUHBLCILL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of substituted phenylhydrazines such as 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine typically involves the nucleophilic substitution of a halogenated aromatic compound (chlorobenzene derivative) with hydrazine or hydrazine hydrate under controlled conditions. The key starting materials are substituted chlorobenzenes bearing trifluoromethylthio groups and ethyl substituents on the aromatic ring.

The general formula for substituted phenylhydrazines is:

$$
\text{Formula (I): } \quad \text{Ar-NH-NH}_2
$$

where Ar is a substituted phenyl ring with groups such as ethyl and trifluoromethylthio.

Starting Material Preparation

Example Preparation Protocol (Based on Patent WO2008113661A2)

Step Procedure Notes
1 Charge substituted chlorobenzene (e.g., 5-ethyl-2-(trifluoromethylthio)chlorobenzene) into reactor with chosen solvent (e.g., ethanol or pyridine). Solvent choice affects solubility and reaction rate.
2 Add hydrazine hydrate in slight excess. Hydrazine acts as nucleophile.
3 Heat mixture to 100–120 °C under atmospheric or slight pressure for 24–48 hours. Reaction monitored by gas chromatography.
4 Cool reaction, distill off solvent under reduced pressure. Concentrates product.
5 Dissolve residue in water, adjust pH to 10 with NaOH solution. Facilitates extraction.
6 Extract product with organic solvent (e.g., dichloromethane). Separates product from aqueous impurities.
7 Wash organic phase with saturated NaCl solution, dry over MgSO4, filter, and concentrate. Prepares for final purification.
8 Purify crude product by crystallization from n-hexane or by distillation. Achieves high purity.

Comparative Data Table of Preparation Conditions

Aspect Description / Range Comments
Starting Material 5-Ethyl-2-(trifluoromethylthio)chlorobenzene Prepared or procured as per literature.
Hydrazine Source Hydrazine hydrate or anhydrous hydrazine Hydrate preferred for handling.
Solvent Ethanol, pyridine, methanol, dioxane, dimethyl sulfoxide Choice affects reaction kinetics and selectivity.
Temperature 60–160 °C (optimum 100–120 °C) Higher temp speeds reaction but may cause side reactions.
Pressure 1 atm to 20 bar Pressure used to maintain solvent boiling point.
Reaction Time 8–60 hours Monitored by GC for completeness.
Yield Up to 83% High yield due to selective substitution.
Purity ~90% (GC) Purity sufficient for further synthetic use.

Research Findings and Observations

  • The one-step substitution method in organic solvents avoids the limitations of classical two-step diazotization and reduction methods, which suffer from poor yields and impurities due to side reactions like azo coupling and incomplete reduction.

  • Use of polar aprotic or weakly basic solvents improves solubility of hydrophobic starting materials and enhances reaction selectivity and yield.

  • The method is industrially feasible, cost-effective, and environmentally friendlier due to reduced waste and fewer purification steps.

  • The selective substitution of chlorine in the presence of multiple chlorines on the aromatic ring is a significant advantage, preventing formation of regioisomers or over-substituted products.

  • The final hydrazine products are valuable intermediates for synthesizing herbicidal pyrazoles and other bioactive heterocycles.

Chemical Reactions Analysis

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine C₉H₁₀F₃N₂S 250.25 -SCF₃ (2), -C₂H₅ (5) High lipophilicity; potential enzyme inhibition due to -SCF₃
1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine C₇H₅F₃IN₂S 334.10 -SCF₃ (2), -I (5) Enhanced halogen bonding; heavier molecular weight
1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine C₉H₁₁F₃N₂OS 252.26 -SCF₃ (3), -OCH₂CH₃ (2) Ethoxy group increases solubility; altered regiochemistry
1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidenehydrazine C₁₄H₁₂ClN₂O₂S 315.77 -Cl (4), -SO₂Ph (side chain) Sulfone group enhances electrophilicity; used in antitumor studies

Key Observations :

  • Trifluoromethylthio (-SCF₃) vs. Halogens : The -SCF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens like iodine or chlorine, which may enhance binding to hydrophobic enzyme pockets .
  • Ethyl vs. Ethoxy : The ethyl group in the target compound contributes to steric bulk without significantly altering solubility, whereas ethoxy groups (e.g., in ) improve water solubility but reduce metabolic stability.
Enzyme Inhibition and Antiproliferative Activity
  • Pyrazoline Derivatives: Compounds like 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethylidenehydrazine exhibit antiproliferative effects by inhibiting aminopeptidase N and VEGFR2 . The -SCF₃ group in the target compound could similarly target cysteine-rich enzymes due to its thiol-reactive properties.
  • Triazole and Pyrazole Hybrids : Derivatives such as (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine show enhanced bioactivity from nitro and triazole groups . The ethyl and -SCF₃ substituents in the target compound may offer comparable synergistic effects.
Pharmacokinetic Properties
  • Fluorine Effects : The trifluoromethyl group in the target compound improves membrane permeability and resistance to oxidative metabolism, a trend observed in fluorinated pharmaceuticals .
  • Comparison with Non-Fluorinated Analogs: Non-fluorinated analogs (e.g., 1-phenylhydrazine) lack the enhanced bioavailability and target affinity seen in fluorinated derivatives .

Biological Activity

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine is a compound of interest due to its unique structural properties, which include an ethyl group and a trifluoromethylthio substituent on the phenyl ring. This combination is thought to impart distinctive biological activities that could be beneficial in medicinal chemistry and related fields.

  • Molecular Formula : C10H12F3N2S
  • Molecular Weight : 236.26 g/mol
  • IUPAC Name : 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine

The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

Biological Activity Overview

Research indicates that hydrazine derivatives, particularly those with trifluoromethyl substitutions, exhibit a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

A study involving various hydrazine derivatives showed that compounds with similar structures to 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine demonstrated moderate antimicrobial properties. For instance, derivatives were screened against Mycobacterium tuberculosis and other nontuberculous mycobacteria, revealing some compounds with promising inhibitory effects (IC50 values ranging from 27.04 µM to 106.75 µM for acetylcholinesterase inhibition) .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, hydrazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases. The IC50 values for these compounds suggest that modifications can lead to enhanced inhibitory effects compared to established drugs like rivastigmine .

The mechanism of action for 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine likely involves:

  • Binding Affinity : The trifluoromethylthio group enhances binding affinity to biological targets.
  • Covalent Interactions : The hydrazine moiety can form covalent bonds with target enzymes or receptors, leading to inhibition or modulation of their activity.
  • Oxidative Stress Induction : Similar compounds have been noted for inducing oxidative stress in cells, which may contribute to their therapeutic effects .

Case Studies

  • Antimycobacterial Activity :
    • A derivative structurally similar to 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine was evaluated against M. tuberculosis and showed moderate activity with minimum inhibitory concentrations (MICs) indicating potential for further development as an antitubercular agent .
  • Neuroprotective Effects :
    • Research on related hydrazine compounds indicated neuroprotective properties through AChE inhibition, suggesting that 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine may also possess similar capabilities .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazineC10H12F3N2SEthyl and trifluoromethylthio groups enhance reactivity
1-(2-Cyano-5-(trifluoromethylthio)phenyl)hydrazineC10H8F3N3SContains a cyano group; used in organic synthesis
1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazineC7H6ClF3N2Similar structure without thio group; different biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing hydrazine derivatives analogous to 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine?

  • Methodological Answer : Hydrazine derivatives are typically synthesized via condensation reactions between hydrazine hydrate and carbonyl-containing precursors. For example, in -methylphenylhydrazine hydrochloride reacts with acetylated thiadiazole to form indole-thiadiazole hybrids under reflux conditions. Similarly, outlines a procedure using hydrazine hydrate and KOH in ethanol to synthesize pyrazole derivatives. For the target compound, substituting the acetyl group with a trifluoromethylthio-ethylphenyl moiety would require optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric and electronic effects of the substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation involves a combination of techniques:

  • 1H/13C NMR : Identify signals for the ethyl group (δ ~1.2–1.5 ppm for CH3, δ ~2.5–3.0 ppm for CH2), trifluoromethylthio (δ ~40–45 ppm in 13C), and hydrazine NH protons (δ ~6–9 ppm, broad). validates this approach using NMR to confirm pyrazole ring formation.
  • IR : Look for N–H stretches (~3200–3400 cm⁻¹) and C=S/C–F vibrations (~650–750 cm⁻¹ and ~1100–1250 cm⁻¹, respectively).
  • Mass Spectrometry : The molecular ion peak should correspond to the molecular weight (C9H10F3N2S: ~250 g/mol), with fragmentation patterns reflecting cleavage at the hydrazine-phenyl bond .

Q. What safety protocols are critical when handling hydrazine derivatives in the lab?

  • Methodological Answer : Hydrazines are toxic and potentially carcinogenic. Key protocols include:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
  • Storage in airtight containers away from oxidizers ( highlights safety data sheet requirements for similar compounds).
  • Neutralization of waste with dilute acetic acid before disposal ( references toxicological guidelines for hydrazine derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)hydrazine in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites. For example:

  • Calculate Fukui indices to locate nucleophilic (hydrazine NH) and electrophilic (trifluoromethylthio group) centers.
  • Simulate transition states for reactions with alkyl halides or carbonyl compounds. references theoretical frameworks for similar hydrazine derivatives in medicinal chemistry studies .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Solutions include:

  • Chromatographic Purification : Use HPLC or column chromatography ( mentions HPLC methods for related compounds).
  • Variable-Temperature NMR : To detect dynamic processes (e.g., hydrazone-imine tautomerism).
  • X-ray Crystallography : and emphasize crystallographic validation to resolve ambiguities in NH proton assignments .

Q. How can this compound be functionalized to enhance its bioactivity in antimicrobial assays?

  • Methodological Answer : Strategic modifications include:

  • Heterocyclic Fusion : Attach pyrazole or thiadiazole rings ( ) to improve lipophilicity and target binding.
  • Substituent Tuning : Replace the ethyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects. demonstrates this approach for triazole derivatives with enhanced bioactivity .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Hydrazine derivatives are prone to hydrolysis. Stability studies involve:

  • pH-Dependent Kinetic Assays : Monitor degradation via UV-Vis or LC-MS in buffers (pH 2–12).
  • Mechanistic Probes : Use isotopic labeling (e.g., D2O) to track NH proton exchange. ’s toxicological profile provides analogous degradation pathways for diphenylhydrazine .

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